5-Chloro-2-(4-fluorophenoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

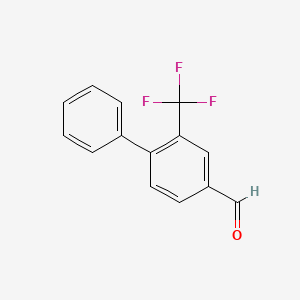

5-Chloro-2-(4-fluorophenoxy)benzaldehyde: is an organic compound with the molecular formula C13H8ClFO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5th position and a 4-fluorophenoxy group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-fluorophenoxy)benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: 5-Chlor-2-(4-Fluorphenoxy)benzaldehyd kann Oxidationsreaktionen eingehen, um die entsprechenden Carbonsäuren zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Alkohol-Derivate zu bilden.

Substitution: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart einer Base verwendet werden.

Hauptprodukte:

Oxidation: 5-Chlor-2-(4-Fluorphenoxy)benzoesäure.

Reduktion: 5-Chlor-2-(4-Fluorphenoxy)benzylalkohol.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: 5-Chlor-2-(4-Fluorphenoxy)benzaldehyd wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Es ist besonders wertvoll bei der Entwicklung von Arzneimitteln und Agrochemikalien .

Biologie: In der biologischen Forschung kann diese Verbindung verwendet werden, um die Wechselwirkungen von Aldehyden enthaltenden Molekülen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren zu untersuchen .

Medizin: Seine Derivate können biologische Aktivitäten wie entzündungshemmende oder antimikrobielle Eigenschaften aufweisen .

Industrie: In der Industrie wird 5-Chlor-2-(4-Fluorphenoxy)benzaldehyd bei der Herstellung von Spezialchemikalien und -materialien verwendet. Es kann eine Schlüsselkomponente bei der Produktion von Polymeren, Harzen und Beschichtungen sein .

Wirkmechanismus

Der Wirkmechanismus von 5-Chlor-2-(4-Fluorphenoxy)benzaldehyd hängt weitgehend von seiner chemischen Reaktivität ab. Als Aldehyd kann es Schiff-Basen mit Aminen bilden, die wichtige Zwischenprodukte in verschiedenen biochemischen Stoffwechselwegen sind. Die Verbindung kann auch nucleophile Additionsreaktionen eingehen, die für die Bildung komplexerer Moleküle entscheidend sind. Die beteiligten molekularen Zielstrukturen und Stoffwechselwege umfassen Wechselwirkungen mit Enzymen und Rezeptoren, die Aldehydgruppen erkennen .

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(4-fluorophenoxy)benzaldehyde largely depends on its chemical reactivity. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The compound can also undergo nucleophilic addition reactions, which are crucial in the formation of more complex molecules. The molecular targets and pathways involved include interactions with enzymes and receptors that recognize aldehyde groups .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 4-Chlor-2-(4-Fluorphenoxy)benzaldehyd

- 5-Chlor-2-(3-Fluorphenoxy)benzaldehyd

- 2-(4-Chlor-3-Fluorphenoxy)benzaldehyd

Vergleich: 5-Chlor-2-(4-Fluorphenoxy)benzaldehyd ist aufgrund der spezifischen Positionierung der Chlor- und Fluorphenoxygruppen am Benzolring einzigartig. Diese einzigartige Struktur verleiht im Vergleich zu ihren Analogen unterschiedliche chemische Eigenschaften und Reaktivität. So kann die Position der Substituenten die elektronische Verteilung, die sterische Hinderung und die Gesamtreaktivität der Verbindung in chemischen Reaktionen beeinflussen .

Eigenschaften

Molekularformel |

C13H8ClFO2 |

|---|---|

Molekulargewicht |

250.65 g/mol |

IUPAC-Name |

5-chloro-2-(4-fluorophenoxy)benzaldehyde |

InChI |

InChI=1S/C13H8ClFO2/c14-10-1-6-13(9(7-10)8-16)17-12-4-2-11(15)3-5-12/h1-8H |

InChI-Schlüssel |

WYGLVSIRQPRXOL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C=O)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy-](/img/structure/B11863568.png)

![Glycine, N-(carboxymethyl)-N-[(4-ethenylphenyl)methyl]-](/img/structure/B11863586.png)

![5H-Pyrido[4,3-b]indole, 6,7,8,9-tetrahydro-3-methyl-1-(1-pyrrolidinyl)-](/img/structure/B11863589.png)